N~1~,N~3~-di(3-pyridinyl)malonamide

Descripción general

Descripción

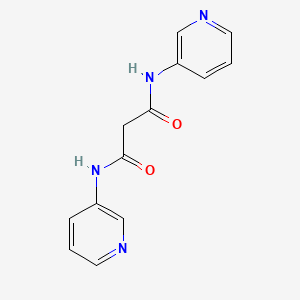

N~1~,N~3~-di(3-pyridinyl)malonamide is an organic compound with the molecular formula C13H12N4O2. It is characterized by the presence of two pyridine rings attached to a malonamide core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-di(3-pyridinyl)malonamide typically involves the reaction of malonyl chloride with 3-aminopyridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Malonyl chloride+2×3-aminopyridine→N 1 ,N 3 -di(3-pyridinyl)malonamide+2×HCl

The reaction is often performed in a solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate .

Industrial Production Methods

In an industrial setting, the production of N1,N~3~-di(3-pyridinyl)malonamide can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and reduce the risk of side reactions .

Análisis De Reacciones Químicas

Types of Reactions

N~1~,N~3~-di(3-pyridinyl)malonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of halogenated pyridine derivatives.

Aplicaciones Científicas De Investigación

N~1~,N~3~-di(3-pyridinyl)malonamide is a malonamide derivative with a variety of applications . Malonamide derivatives are utilized in medicinal chemistry, metal extraction, and as building blocks in organic synthesis .

Scientific Research Applications

- Nuclear Waste Management Malonamide derivatives can be used in the extraction of metal ions from nuclear waste. Hybrid silica solids produced through the gel hydrolysis condensation of malonamides are efficient in extracting Plutonium (Pu4+) and Americium (Am3+) from nitric acid solutions . Their stability under highly acidic conditions and gamma irradiation makes them suitable for decontaminating radioactive aqueous wastes . Malonamide-derived tripodal ligands on trialkyl-benzene platforms can also extract Americium (Am3+) and Europium (Eu3+) ions from nitric acid solutions .

- Development of Antibacterial Agents Malonamide derivatives have been investigated for their antibacterial properties . Malonamide derivatives have been synthesized as a new class of antibacterial agents and potentiators of classic antimicrobials . Research has shown that the presence of a phenyl ring connected with an electron-withdrawing group is important for biological activity .

- Alpha 4 beta 2 subtype binding affinities N-(3-pyridinyl) derivatives of bridged bicyclic diamines exhibit double-digit-picomolar binding affinities for the alpha 4 beta 2 subtype, placing them with epibatidine among the most potent nAChR ligands described to date .

- Anion receptors Malonamide derivatives can be used as anion receptors. The reaction of malonyl chloride in the presence of diisopropylethylamine yields a malonamide that is effective for the recognition of acetate anions over halides and inorganic acid conjugate base anions .

- α-glucosidase inhibitory activity N,N-di(pyridin-2-yl) malonamide derivatives have α-glucosidase inhibitory activity . Many of the synthesized compounds exhibited potent activities when compared to the standard drug acarbose .

Mecanismo De Acción

The mechanism of action of N1,N~3~-di(3-pyridinyl)malonamide involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination can lead to the formation of stable complexes that exhibit unique chemical and physical properties. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial effects .

Comparación Con Compuestos Similares

Similar Compounds

N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Similar in structure but with different substitution patterns on the pyridine rings.

N,N′-Di(pyridine-2-yl)malonamide: Another malonamide derivative with pyridine rings attached at different positions.

Uniqueness

N~1~,N~3~-di(3-pyridinyl)malonamide is unique due to its specific substitution pattern, which allows for distinct coordination chemistry and reactivity. This uniqueness makes it valuable for applications that require precise control over molecular interactions and properties .

Actividad Biológica

N~1~,N~3~-di(3-pyridinyl)malonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimalarial and antiretroviral research. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its two pyridine rings attached to a malonamide backbone. The presence of these aromatic rings contributes to its lipophilicity, which is crucial for biological activity. The structural formula can be represented as follows:

Antimalarial Activity

Recent studies have indicated that derivatives of malonamide, including this compound, exhibit significant antimalarial properties. In particular, a study focused on related compounds demonstrated that modifications in the structure could lead to enhanced potency against Plasmodium falciparum, the causative agent of malaria. The activity was assessed through various assays measuring the IC50 values, with promising results indicating potential for further development into therapeutic agents .

Table 1: Antimalarial Activity of Malonamide Derivatives

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | < 1 | Disruption of redox balance |

| Other Malonamide Derivative A | 0.5 | Inhibition of parasite growth |

| Other Malonamide Derivative B | 2.0 | Gametocytocidal activity |

Antiretroviral Activity

In addition to antimalarial effects, this compound has shown promise as an antiretroviral agent. A study on related compounds revealed that certain malonamide derivatives exhibited potent inhibitory effects on HIV-1 reverse transcriptase, suggesting a mechanism that interferes with viral replication .

Table 2: Antiretroviral Activity of Malonamide Derivatives

| Compound Name | EC50 (nM) | Target |

|---|---|---|

| This compound | 25 | HIV-1 reverse transcriptase |

| Analog A | 15 | HIV-1 protease |

| Analog B | 30 | HIV-1 integrase |

Structure-Activity Relationship (SAR)

The SAR studies have been crucial in understanding how modifications to the N~1~ and N~3~ positions influence biological activity. For instance, the introduction of various substituents at these positions has been shown to affect both lipophilicity and overall potency against target organisms.

Key Findings:

- Lipophilicity: Higher lipophilicity generally correlates with increased cellular uptake and biological activity.

- Substituent Effects: Certain substitutions enhance interaction with biological targets, while others may hinder activity due to steric effects.

Case Study 1: Antimalarial Efficacy

In a controlled study involving humanized mouse models infected with P. falciparum, this compound demonstrated significant reduction in parasite load when administered orally. This study highlighted the compound's potential as an effective oral antimalarial treatment .

Case Study 2: HIV Inhibition

Another study evaluated the efficacy of this compound against HIV-1 in vitro. Results indicated a dose-dependent inhibition of viral replication, supporting its potential use in developing new antiretroviral therapies .

Propiedades

IUPAC Name |

N,N'-dipyridin-3-ylpropanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c18-12(16-10-3-1-5-14-8-10)7-13(19)17-11-4-2-6-15-9-11/h1-6,8-9H,7H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDHXANSJMJFLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363003 | |

| Record name | N~1~,N~3~-di(3-pyridinyl)malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666245 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

39642-89-2 | |

| Record name | N~1~,N~3~-di(3-pyridinyl)malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.